REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:5][CH:4]=1.C(N(CC)CC)C.C(N)(=O)CC.[NH:28]1[CH:33]=[CH:32]N=C[C:29]1=[O:34]>CN(C)C=O>[CH2:14]([N:13]=[C:12]=[O:15])[CH3:9].[CH2:33]([NH:28][C:29](=[O:34])[NH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:7][CH:8]=1)[CH3:32] |f:0.1|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC=C(C=C1)C=1N=CC(NC1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
tetra acetate
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=NC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for one hour at room temperature it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The dark solution was filtered
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
It was evaporated to dryness
|
Type
|
WASH
|
Details
|
the residue was washed with water
|
Type
|
FILTRATION
|
Details
|
the resulting orange solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from glacial acetic acid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.53 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:5][CH:4]=1.C(N(CC)CC)C.C(N)(=O)CC.[NH:28]1[CH:33]=[CH:32]N=C[C:29]1=[O:34]>CN(C)C=O>[CH2:14]([N:13]=[C:12]=[O:15])[CH3:9].[CH2:33]([NH:28][C:29](=[O:34])[NH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:7][CH:8]=1)[CH3:32] |f:0.1|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC=C(C=C1)C=1N=CC(NC1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
tetra acetate
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=NC=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for one hour at room temperature it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The dark solution was filtered
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 36 hours
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
It was evaporated to dryness
|
Type
|
WASH
|
Details
|
the residue was washed with water
|
Type
|
FILTRATION
|
Details
|
the resulting orange solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from glacial acetic acid
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.53 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |